molecular formula C9H10ClNO2 B172145 2-Chloropyridine-5-acetic acid ethyl ester CAS No. 197376-47-9

2-Chloropyridine-5-acetic acid ethyl ester

Cat. No. B172145
Key on ui cas rn: 197376-47-9
M. Wt: 199.63 g/mol
InChI Key: HNMKCAOYIPYXRD-UHFFFAOYSA-N
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Patent
US08524699B2

Procedure details

22.0 g (144 mmol) of (6-chloropyridin-3-yl)acetonitrile are added to a mixture of 270 ml of ethanol and 101 ml conc. sulfuric acid, and the mixture is stirred under reflux for 24 h. With stirring, the reaction mixture is then slowly added dropwise to a mixture of 350 g of sodium bicarbonate and 1 liter of water. The aqueous phase is extracted with dichloromethane (five times 400 ml each). The combined organic phases are dried over sodium sulfate, filtered and freed from the solvent using a rotary evaporator. This gives 23.1 g (80% of theory) of the title compound, which is reacted without further purification.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
270 mL
Type
reactant
Reaction Step One
Quantity
101 mL
Type
reactant
Reaction Step One
Quantity
350 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[CH:6][C:5]([CH2:8][C:9]#N)=[CH:4][CH:3]=1.[CH2:11]([OH:13])[CH3:12].S(=O)(=O)(O)[OH:15].C(=O)(O)[O-].[Na+]>O>[Cl:1][C:2]1[N:7]=[CH:6][C:5]([CH2:8][C:9]([O:13][CH2:11][CH3:12])=[O:15])=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
22 g
Type
reactant
Smiles
ClC1=CC=C(C=N1)CC#N
Name
Quantity
270 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
101 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
350 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 24 h
Duration
24 h
STIRRING
Type
STIRRING
Details
With stirring
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with dichloromethane (five times 400 ml each)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
CUSTOM
Type
CUSTOM
Details
This gives 23.1 g (80% of theory) of the title compound, which is reacted without further purification

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C=N1)CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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